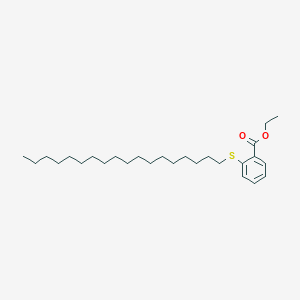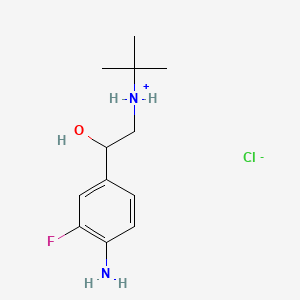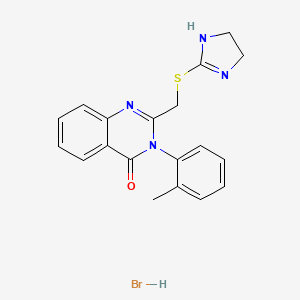
Pentaerythritol tetraisopalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol tetraisopalmitate is an ester derived from pentaerythritol and isopalmitic acid. It is known for its excellent emollient properties, making it a popular ingredient in cosmetics and personal care products. This compound is valued for its ability to provide a cushiony feel, high gloss, and water resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaerythritol tetraisopalmitate is synthesized through the esterification of pentaerythritol with isopalmitic acid. The reaction typically involves heating pentaerythritol and isopalmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired ester is formed, which is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isopalmitic acid, are mixed in large reactors with catalysts. The reaction mixture is heated and stirred continuously to ensure complete esterification. After the reaction is complete, the product is purified using techniques such as vacuum distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pentaerythritol tetraisopalmitate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Pentaerythritol and isopalmitic acid in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back into pentaerythritol and isopalmitic acid.
Oxidation and Reduction: These reactions typically require strong oxidizing or reducing agents and specific conditions such as elevated temperatures or pressures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Pentaerythritol and isopalmitic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pentaerythritol tetraisopalmitate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient, providing a smooth and silky texture to skin and hair care products.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients.
Polymer Industry: Used as a plasticizer and stabilizer in the production of various polymers, improving their flexibility and thermal stability.
Wirkmechanismus
Pentaerythritol tetraisopalmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin or hair surface, reducing water loss and providing a smooth, non-greasy feel. The molecular structure of this compound allows it to interact with the lipid layers of the skin, enhancing its moisturizing and protective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol tetranitrate: An explosive compound used in military applications.
Pentaerythritol tetraoleate: Used as a lubricant and plasticizer.
Pentaerythritol tetrastearate: Employed in cosmetics and personal care products as an emollient and thickening agent.
Uniqueness
Pentaerythritol tetraisopalmitate is unique due to its specific combination of pentaerythritol and isopalmitic acid, which provides a balance of excellent emollient properties, high gloss, and water resistance. This makes it particularly valuable in cosmetic formulations where these attributes are desired .
Eigenschaften
CAS-Nummer |
68957-81-3 |
|---|---|
Molekularformel |
C69H132O8 |
Molekulargewicht |
1089.8 g/mol |
IUPAC-Name |
[3-(14-methylpentadecanoyloxy)-2,2-bis(14-methylpentadecanoyloxymethyl)propyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C69H132O8/c1-61(2)49-41-33-25-17-9-13-21-29-37-45-53-65(70)74-57-69(58-75-66(71)54-46-38-30-22-14-10-18-26-34-42-50-62(3)4,59-76-67(72)55-47-39-31-23-15-11-19-27-35-43-51-63(5)6)60-77-68(73)56-48-40-32-24-16-12-20-28-36-44-52-64(7)8/h61-64H,9-60H2,1-8H3 |
InChI-Schlüssel |
SBSKDQAYPPMLKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)


![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)





![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
